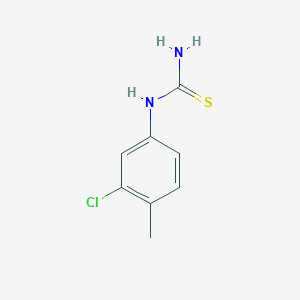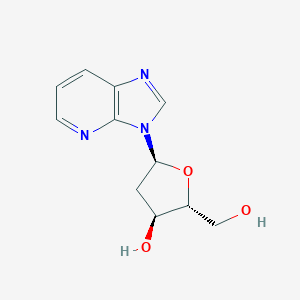
1-Ethanethioylpyrrolidine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethanethioylpyrrolidine-2-thione, also known as thiohydantoin, is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin is a derivative of the amino acid cysteine and has been found to possess various biological activities such as antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen is not fully understood. However, studies have suggested that 1-Ethanethioylpyrrolidine-2-thionen may exert its biological activities by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). Thiohydantoin has also been found to modulate various signaling pathways involved in inflammation and cancer.
生化学的および生理学的効果
Thiohydantoin has been found to possess various biochemical and physiological effects. Thiohydantoin has been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Thiohydantoin has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Thiohydantoin has also been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
Thiohydantoin has several advantages for lab experiments. Thiohydantoin is relatively easy to synthesize and has been found to possess various biological activities. Thiohydantoin is also stable under various experimental conditions. However, 1-Ethanethioylpyrrolidine-2-thionen has some limitations for lab experiments. Thiohydantoin has low solubility in water, which can limit its use in aqueous solutions. Thiohydantoin also has poor bioavailability, which can limit its use in in vivo studies.
将来の方向性
Thiohydantoin has several potential future directions for research. Thiohydantoin has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thiohydantoin has also been studied for its potential use in the treatment of cancer. Future research could focus on the development of 1-Ethanethioylpyrrolidine-2-thionen derivatives with improved solubility and bioavailability. Future research could also focus on the elucidation of the mechanism of action of 1-Ethanethioylpyrrolidine-2-thionen and the identification of its molecular targets.
Conclusion:
In conclusion, 1-Ethanethioylpyrrolidine-2-thionen is a sulfur-containing heterocyclic compound that has been widely used in various scientific research applications. Thiohydantoin possesses various biological activities such as antioxidant, anti-inflammatory, and anticancer properties. Thiohydantoin has several advantages for lab experiments but also has some limitations. Thiohydantoin has several potential future directions for research, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Thiohydantoin can be synthesized by the reaction of cysteine with formaldehyde and hydrogen sulfide. The reaction produces 1-ethanethioylpyrrolidine-2-thione as a white crystalline solid with a melting point of 121-123°C. The synthesis method is relatively simple and has been widely used in various research studies.
科学的研究の応用
Thiohydantoin has been extensively studied for its biological activities and has been found to possess various pharmacological properties. Thiohydantoin has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. Thiohydantoin has also been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
121103-26-2 |
|---|---|
製品名 |
1-Ethanethioylpyrrolidine-2-thione |
分子式 |
C6H9NS2 |
分子量 |
159.3 g/mol |
IUPAC名 |
1-ethanethioylpyrrolidine-2-thione |
InChI |
InChI=1S/C6H9NS2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 |
InChIキー |
WUICRQBOMBVYPX-UHFFFAOYSA-N |
SMILES |
CC(=S)N1CCCC1=S |
正規SMILES |
CC(=S)N1CCCC1=S |
同義語 |
2-Pyrrolidinethione, 1-(1-thioxoethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



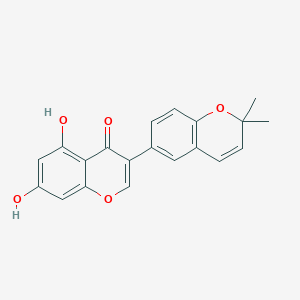
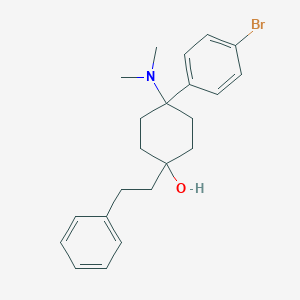
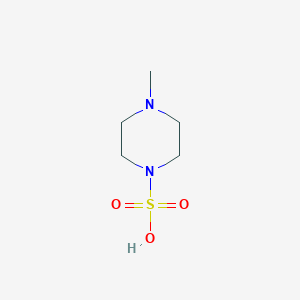
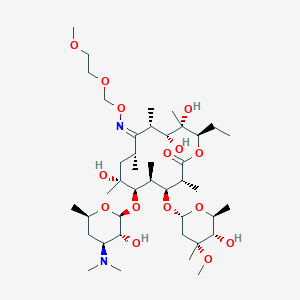
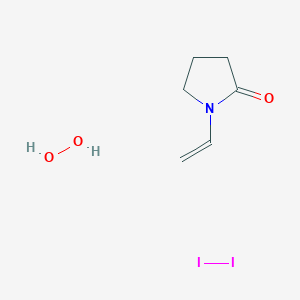
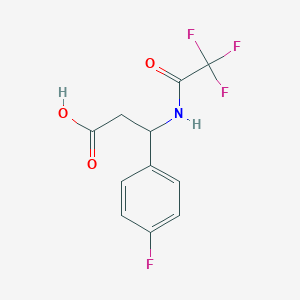
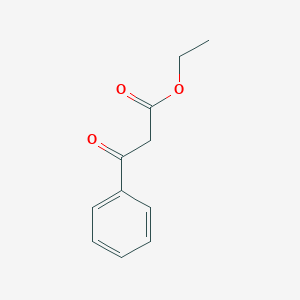
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)

